molecular formula C10H6BrClN4 B1400608 5-Amino-1-(5-bromo-2-chlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1159678-42-8

5-Amino-1-(5-bromo-2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1400608
CAS No.: 1159678-42-8
M. Wt: 297.54 g/mol
InChI Key: VAOHLBFMECTWDV-UHFFFAOYSA-N
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Description

5-Amino-1-(5-bromo-2-chlorophenyl)-1H-pyrazole-4-carbonitrile ( 1159678-42-8) is a high-purity, halogenated pyrazole derivative of significant interest in medicinal and organic chemistry research. This compound serves as a versatile molecular scaffold and key synthetic intermediate for constructing more complex heterocyclic systems, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines, which are core structures in many bioactive molecules . Its primary research value lies in its role as a precursor in the development of novel therapeutic agents. Pyrazole derivatives are extensively investigated for their remarkable range of biological activities, such as anticancer, anti-inflammatory, antimicrobial, and antioxidant properties . The presence of both bromo and chloro substituents on the phenyl ring enhances the compound's reactivity for further functionalization via metal-catalyzed cross-coupling reactions, while the amino and nitrile groups on the pyrazole core offer additional sites for chemical modification, enabling extensive structure-activity relationship (SAR) studies . Efficient and environmentally friendly synthesis methods for such 5-aminopyrazole-4-carbonitrile derivatives have been advanced, including multicomponent mechanochemical reactions using green catalysts like Fe3O4@SiO2@Tannic acid nanoparticles, highlighting the compound's relevance in modern sustainable chemistry protocols . Researchers utilize this building block to explore new chemical space in drug discovery, with a focus on targeting enzymes and pathways implicated in various diseases . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-amino-1-(5-bromo-2-chlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN4/c11-7-1-2-8(12)9(3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOHLBFMECTWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N2C(=C(C=N2)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-(5-bromo-2-chlorophenyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound exhibits a variety of pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C10H7BrClN4
  • Molecular Weight : 292.55 g/mol
  • CAS Number : 71856-54-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine and chlorine substituents enhances the compound's lipophilicity and binding affinity, which may contribute to its effectiveness as an enzyme inhibitor or receptor ligand.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, derivatives have shown inhibition zones against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active compounds .

CompoundMIC (μg/mL)Activity
This compound0.22 - 0.25Excellent

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been reported that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. In vivo studies suggest that these compounds can significantly reduce edema in animal models .

StudyCOX Inhibition (%)Reference
Carrageenan-induced edema model62% - 71%

Antitumor Activity

Research indicates that certain pyrazole derivatives possess antitumor activity by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival. The specific mechanisms often involve the inhibition of key proteins that regulate these pathways .

Case Studies

  • Antimicrobial Evaluation : A study evaluating various pyrazole derivatives found that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, highlighting the potential of halogenated pyrazoles in developing new antibacterial agents .
  • Anti-inflammatory Research : In a comparative study, several pyrazole derivatives were tested for their anti-inflammatory effects using a carrageenan-induced paw edema model. The results indicated that compounds similar to this compound exhibited superior anti-inflammatory profiles compared to traditional NSAIDs like celecoxib .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has shown that pyrazole derivatives, including 5-Amino-1-(5-bromo-2-chlorophenyl)-1H-pyrazole-4-carbonitrile, exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the pyrazole structure can enhance the efficacy against various cancer cell lines, particularly those resistant to conventional therapies .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of tests revealed that it exhibits significant inhibitory effects against several bacterial strains, making it a potential candidate for developing new antibiotics .

1.3 Neurological Disorders
There is emerging evidence suggesting that pyrazole derivatives may have neuroprotective effects. A study indicated that these compounds could potentially modulate neurotransmitter systems, offering therapeutic avenues for conditions such as epilepsy and anxiety disorders .

Agricultural Applications

2.1 Pesticide Development
The compound has been investigated for its potential use in developing new pesticides. Its structural characteristics allow it to act effectively against specific pests while minimizing toxicity to non-target organisms. Field trials have shown that formulations containing this pyrazole derivative can significantly reduce pest populations with lower environmental impact .

2.2 Herbicide Activity
In addition to its pesticidal properties, this compound has been explored as a herbicide. Research indicates that it can inhibit the growth of certain weed species, providing an effective means of managing unwanted vegetation in agricultural settings .

Material Sciences Applications

3.1 Synthesis of Functional Materials
The compound serves as a versatile building block in the synthesis of functional materials, including polymers and nanomaterials. Its unique chemical properties allow for the creation of materials with tailored functionalities for applications in electronics and photonics .

3.2 Catalytic Applications
Recent studies have highlighted the potential of pyrazole derivatives as catalysts in organic reactions. The incorporation of this compound into catalytic systems has shown enhanced reactivity and selectivity in various chemical transformations .

Data Tables

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer agents
Antimicrobial agents
Neurological disorder treatments
Agricultural SciencesPesticide formulations
Herbicide development
Material SciencesFunctional materials synthesis
Catalytic processes

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study, researchers synthesized a series of pyrazole derivatives, including this compound, and tested their efficacy against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting a mechanism involving apoptosis induction.

Case Study 2: Agricultural Field Trials
Field trials conducted on tomato crops treated with formulations containing this compound showed a 50% reduction in pest populations compared to untreated controls. This highlights its potential as an environmentally friendly alternative to conventional pesticides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (R1, R2, R3) CAS Number Molecular Weight (g/mol) Key Properties/Applications References
5-Amino-1-(5-bromo-2-chlorophenyl)-1H-pyrazole-4-carbonitrile R1=5-Br-2-Cl-C6H3, R2=NH2, R3=CN - 315.57 Hypothesized enhanced halogen bonding; potential kinase inhibition. -
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile R1=4-Cl-C6H4, R2=NH2, R3=CN 51516-67-7 218.64 Antimicrobial activity; used in crystal structure studies (N-H···N interactions) .
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile R1=4-Br-C6H4, R2=NH2, R3=CN 5334-28-1 263.08 Higher molecular weight than chloro analog; increased lipophilicity.
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile R1=3-Cl-C6H4, R2=NH2, R3=CN 51516-68-8 218.64 Meta-substitution alters electronic effects; used in pharmacological intermediates .
5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile R1=CH2CH2Cl, R2=NH2, R3=CN - 170.61 Flexible side chain; crystal structure stabilized by N-H···N and C-H···Cl interactions .
5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile R1=2,4-(NO2)2-C6H3, R2=4-MeO-C6H4 - 395.28 Electron-withdrawing nitro groups reduce solubility (m.p. 228–229°C); IR ν(CN) = 2296 cm⁻¹ .
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile R1=4-Me-C6H4, R2=NH2, R3=CN 103646-82-8 199.22 Methyl group enhances steric bulk; safety data available (GHS-compliant SDS) .
5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile R1=2-Cl-C6H4, R2=Cl, R3=CN 102996-34-9 242.07 Dual chloro substituents; potential pesticidal activity (cf. fipronil derivatives) .

Structural and Electronic Effects

  • Substituent Position : Para-substituted analogs (e.g., 4-Cl, 4-Br) exhibit symmetrical electronic distribution, while ortho/meta substitutions (e.g., 2-Cl, 3-Cl) introduce steric hindrance and dipole asymmetry .
  • Nitrile Group : The C≡N group contributes to dipole interactions and hydrogen bonding (IR ν(CN) ~2200–2300 cm⁻¹) .

Physicochemical Properties

  • Melting Points: Electron-withdrawing groups (e.g., NO2 in 2,4-dinitrophenyl derivatives) increase melting points (>220°C) , while alkyl groups (e.g., 4-methylphenyl) reduce crystallinity .
  • Solubility : Nitriles and halogenated phenyl groups generally reduce aqueous solubility, necessitating formulation optimization for drug delivery.

Q & A

Q. Example structural data :

ParameterValue
Space groupMonoclinic, P2₁/c
Unit cell dimensionsa = 4.8215 Å, b = 11.2648 Å, c = 14.5553 Å
Hydrogen bondsN–H···N (2.89 Å), C–H···Cl (3.24 Å)
R-factorR₁ = 0.0529 (observed data)

These interactions stabilize supramolecular chains along the b-axis .

What spectroscopic techniques validate the purity and functional groups of this compound?

Combine ¹H/¹³C NMR , IR , and HRMS :

  • ¹H NMR (DMSO-d₆): Amino protons at δ 6.2–6.5 ppm; pyrazole C–H at δ 8.1–8.3 ppm .
  • IR : Peaks at 2206 cm⁻¹ (C≡N), 3287 cm⁻¹ (NH₂), and 1517 cm⁻¹ (NO₂ in analogs) .
  • HRMS : Match experimental m/z with theoretical molecular weight (±0.005 Da).

Advanced Research Questions

How do electronic effects of the 5-bromo-2-chlorophenyl substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing Br/Cl groups activate the pyrazole ring for Suzuki-Miyaura or Ullmann couplings.

  • Suzuki Optimization : Use Pd(PPh₃)₄ (2 mol%), K₂CO₃, in DMF/H₂O (3:1) at 80°C.
  • Challenges : Steric hindrance from the bulky aryl group reduces coupling efficiency (<60% yield).
    Mitigation : Replace Pd catalysts with Buchwald-Hartwig ligands (e.g., XPhos) to enhance turnover .

What contradictory data arise in crystallographic refinement, and how are they resolved?

Discrepancies in residual electron density (e.g., peaks >0.5 eÅ⁻³) may indicate:

Disordered solvent molecules : Use SQUEEZE in PLATON to model diffuse electron density .

Thermal motion anisotropy : Apply TLS (Translation-Libration-Screw) models in SHELXL .

Hydrogen bonding ambiguity : Validate via Hirshfeld surface analysis (e.g., 2D fingerprint plots in CrystalExplorer) .

How does this compound interact with enzymes like COX-2 or 5-LOX, and what structural motifs drive inhibition?

The pyrazole core and electron-deficient aryl groups enable π-π stacking and hydrogen bonding with catalytic residues:

  • COX-2 inhibition : The carbonitrile group binds to Arg120/Arg513 via H-bonding (IC₅₀ ~5–10 μM in analogs) .
  • 5-LOX inhibition : Br/Cl substituents enhance hydrophobic interactions with Phe177/Val176 in the active site .
    Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) correlate with enzymatic assays .

How can structural modifications address solubility limitations in biological assays?

Q. Strategies :

Prodrug design : Introduce ester groups (e.g., acetylated amino) to enhance lipophilicity.

Co-crystallization : Use cyclodextrins or PEG-based matrices to improve aqueous solubility .

Salt formation : React with HCl or sodium citrate to form stable salts (tested in pH 2–7 buffers).

What discrepancies exist between computational predictions and experimental bioactivity data?

  • False positives in docking : Overestimation of binding affinity due to rigid receptor models.
    Solution : Use induced-fit docking (Schrödinger Suite) or free-energy perturbation (FEP) calculations .
  • Off-target effects : Validate selectivity via kinase profiling panels (e.g., DiscoverX) .

How can XRD data resolve tautomerism in the pyrazole ring under different conditions?

The amino and nitrile groups may adopt keto-enol tautomers.

  • Low-temperature XRD (100 K): Captures dominant tautomer (e.g., amino form at 296 K ).
  • Neutron diffraction : Locates H atoms to confirm protonation states (limited by crystal size).

What mechanistic insights explain its anticancer activity against MCF-7/Hep-G2 cell lines?

  • Apoptosis induction : Caspase-3/7 activation (2–3-fold increase at 10 μM) via mitochondrial pathway .
  • ROS generation : DCFH-DA assays show 1.5–2× higher ROS in treated cells vs. controls .
    Challenges : Off-target cytotoxicity (IC₅₀ <5 μM requires SAR optimization of the aryl group) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(5-bromo-2-chlorophenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
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5-Amino-1-(5-bromo-2-chlorophenyl)-1H-pyrazole-4-carbonitrile

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